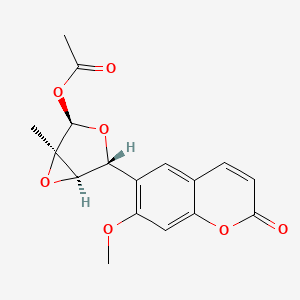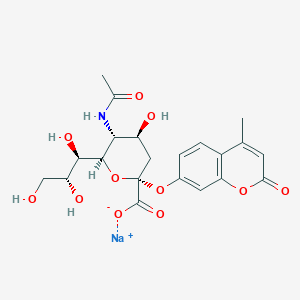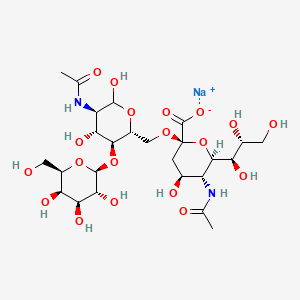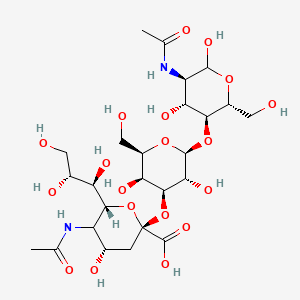
Acetyldihydromicromelin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyldihydromicromelin A is a coumarin isolated from the leaves of Micromelum integerrimum . It is a type of phenylpropanoid .
Molecular Structure Analysis
The molecular weight of Acetyldihydromicromelin A is 332.30 . Its molecular formula is C17H16O7 . The SMILES representation of its structure isC[C@@]12C@@([H])C@C(O3)=C4)=C4OC)([H])O[C@@H]1OC(C)=O . Physical And Chemical Properties Analysis
Acetyldihydromicromelin A has a molecular weight of 332.30 and a molecular formula of C17H16O7 . It belongs to the class of compounds known as phenylpropanoids and coumarins .Applications De Recherche Scientifique
Targeting Bromodomains Epigenetic Readers of Lysine Acetylation
: This study discusses the importance of bromodomains in recognizing acetyl-lysine modifications and their role in the assembly of transcriptional regulator complexes. It highlights the therapeutic potential of bromodomain inhibitors in oncology and inflammatory diseases, suggesting a possible area of interest for Acetyldihydromicromelin A if it interacts with bromodomains or similar structures (Filippakopoulos & Knapp, 2014).
Modulation of Myelin Basic Protein Gene Expression by Acetyl-l-Carnitine : This research examines the effects of Acetyl-l-carnitine (ALC) on gene expression, specifically its role in modulating myelin basic protein gene expression. Since Acetyldihydromicromelin A is also an acetylated compound, similar mechanisms of action might be relevant (Traina et al., 2011).
7-methoxycoumarins from Micromelum minutum : This paper details the chemical investigation of Micromelum minutum, identifying various coumarins including acetyldihydromicromelin A. This provides a primary reference for the compound itself and its natural source (Das et al., 1984).
The Emerging Therapeutic Potential of Sirtuin-Interacting Drugs : Discusses the role of sirtuins, a class of histone deacetylases, in various diseases including cancer, diabetes, and aging. This could be relevant if Acetyldihydromicromelin A interacts with sirtuins or affects acetylation mechanisms (Porcu & Chiarugi, 2005).
Mécanisme D'action
Acetyldihydromicromelin A is a coumarin isolated from the leaves of Micromelum integerrimum
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt’s important to note that factors such as temperature, ph, and the presence of other compounds can potentially affect its action .
Propriétés
IUPAC Name |
[(1R,2R,4R,5R)-4-(7-methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O7/c1-8(18)21-16-17(2)15(24-17)14(23-16)10-6-9-4-5-13(19)22-11(9)7-12(10)20-3/h4-7,14-16H,1-3H3/t14-,15-,16+,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONQHOKMRSEOCW-WCXIOVBPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2(C(O2)C(O1)C3=C(C=C4C(=C3)C=CC(=O)O4)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@]2([C@H](O2)[C@H](O1)C3=C(C=C4C(=C3)C=CC(=O)O4)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What can you tell me about the biological activity of Acetyldihydromicromelin A found in the Indonesian Micromelum minutum?
A1: The research paper states that Acetyldihydromicromelin A, isolated from the ethyl acetate extract of Micromelum minutum leaves, did not display cytotoxic activity against MCF-7 and 4T1 breast cancer cells []. Further studies are needed to explore its potential activity against other cell lines or targets.
Q2: Were there any other compounds isolated from the Indonesian Micromelum minutum that showed activity against the tested cancer cell lines?
A2: Yes, the research also isolated 5,7-dihydroxy-3,4',8-trimethoxyflavone from the n-hexane and ethyl acetate extracts of the plant []. This compound demonstrated cytotoxicity against both MCF-7 and 4T1 breast cancer cell lines, with IC50 values of 369±8 µM and 227±5 µM, respectively [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B561635.png)


![2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy-](/img/structure/B561641.png)




![[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide](/img/structure/B561646.png)
![[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide](/img/structure/B561647.png)
![3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)](/img/structure/B561648.png)